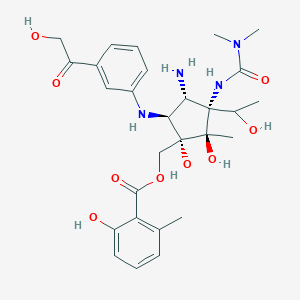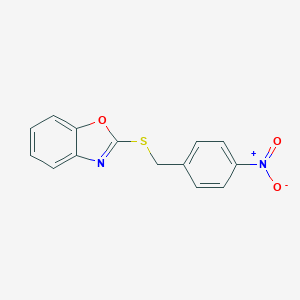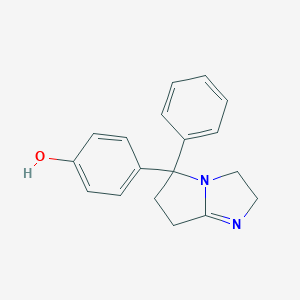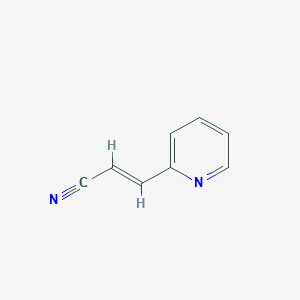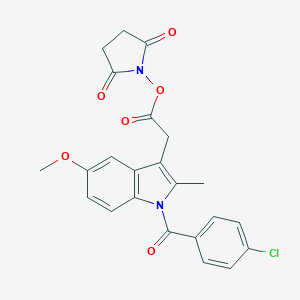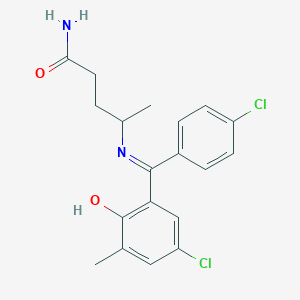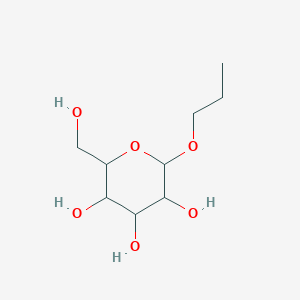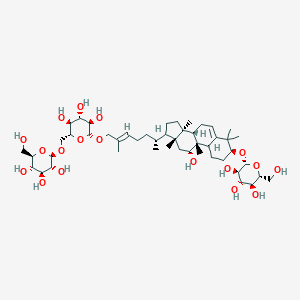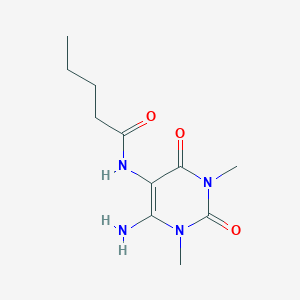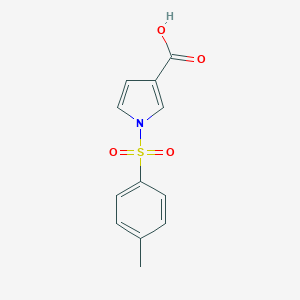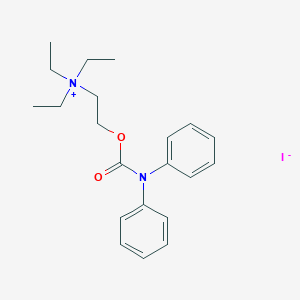
Solidagonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solidagonic acid is a chemical compound that is used in scientific research for its unique properties. It is a type of organic acid that is synthesized in the laboratory using various methods. Solidagonic acid has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Antioxidant Properties
Solidagonic acid, as part of Solidago species, has been found to have significant antioxidant properties. These properties are primarily attributed to phenolic acids and flavonoids present in the species. A study by Marksa et al. (2020) revealed that chlorogenic acid and 3,5-dicaffeoylquinic acid are the radical scavenging markers in Solidago species, showcasing their potential as sources of fast-acting, high-capacity antioxidants.
Improving Soil Fertility and Plant Growth
Research by Youssef et al. (2022) demonstrated that the application of yeast extract and gibberellic acid significantly enhanced the growth and nutrient content of Solidago virgaurea plants in alkaline soil. This suggests the potential use of Solidagonic acid-containing species in improving soil productivity and plant health.
Anti-Inflammatory and PPARγ Activation
Solidago microglossa, containing Solidagonic acid, has shown notable anti-inflammatory effects. Vogas et al. (2020) highlighted its ability to reduce edema and activate PPARγ, a nuclear receptor linked to anti-inflammatory responses. This highlights its potential use in treating inflammatory conditions.
Hepatoprotective Activity
Solidagonic acid, as part of Solidago microglossa leaf extracts, exhibited hepatoprotective activity against liver damage in mice, as per research by Sabir et al. (2012). This indicates its potential in developing treatments for liver-related ailments.
Antimicrobial and Wound-Healing
Solidago graminifolia, containing Solidagonic acid, has shown antimicrobial potential against Staphylococcus aureus and antifungal effects against Candida species, as found in the study by Toiu et al. (2019). This suggests its use in treating infections and promoting wound healing.
Anti-Inflammatory Effect on Acute Inflammation
The hydroalcoholic extract of Solidago chilensis, containing Solidagonic acid, demonstrated anti-inflammatory effects by reducing ear oedema and inhibiting leukocyte-endothelial interactions, as detailed by Tamura et al. (2009). This supports its application in acute inflammatory conditions.
Propriétés
Numéro CAS |
19941-91-4 |
|---|---|
Nom du produit |
Solidagonic acid |
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-14(12-20(24)25)10-11-21(5)16(3)18(26-17(4)23)13-22(6)15(2)8-7-9-19(21)22/h8,12,16,18-19H,7,9-11,13H2,1-6H3,(H,24,25)/b14-12+/t16-,18-,19-,21+,22+/m1/s1 |
Clé InChI |
DJEUHRRTZPCWNH-XDRWNGTKSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C)OC(=O)C |
SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
SMILES canonique |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



